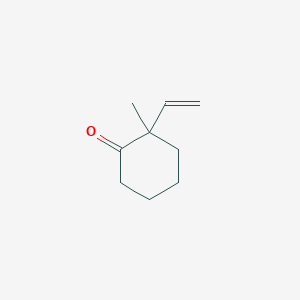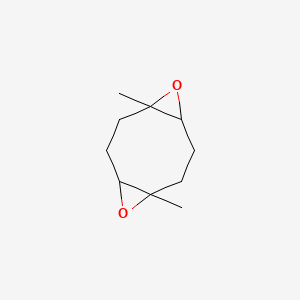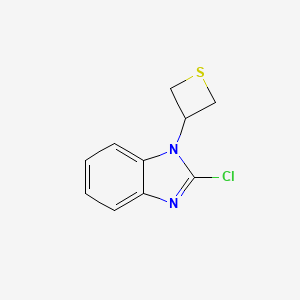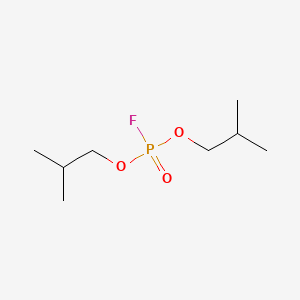
Phosphorofluoridic acid, bis(2-methylporpyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorofluoridic acid, bis(2-methylpropyl) ester, also known as diisobutyl phosphorofluoridate, is an organophosphorus compound. It is a colorless liquid that is highly toxic and has been used in various chemical and biological applications. This compound is known for its ability to inhibit cholinesterase, making it a potent neurotoxin.
Preparation Methods
The synthesis of phosphorofluoridic acid, bis(2-methylpropyl) ester typically involves the reaction of phosphorus trichloride with isobutanol, followed by chlorination of the resulting intermediate and conversion to the diisobutyl chlorophosphate using sodium fluoride . This method is commonly used in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Phosphorofluoridic acid, bis(2-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phosphorofluoridic acid, bis(2-methylpropyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorofluoridate esters.
Biology: Due to its cholinesterase inhibitory properties, it is used in studies related to neurotoxicity and enzyme inhibition.
Medicine: It has been investigated for its potential use in developing treatments for conditions involving cholinesterase dysfunction.
Industry: This compound is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The primary mechanism of action of phosphorofluoridic acid, bis(2-methylpropyl) ester involves the inhibition of cholinesterase enzymes. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of muscles, glands, and central nervous system neurons, which can lead to various toxic effects .
Comparison with Similar Compounds
Phosphorofluoridic acid, bis(2-methylpropyl) ester is similar to other organophosphorus compounds such as diisopropyl fluorophosphate and sarin. it is unique in its specific ester structure, which influences its reactivity and toxicity. Similar compounds include:
Diisopropyl fluorophosphate: Another cholinesterase inhibitor with a similar mechanism of action.
Sarin: A highly toxic nerve agent with a similar inhibitory effect on cholinesterase.
Tabun: Another organophosphorus compound with similar applications and toxicity.
Phosphorofluoridic acid, bis(2-methylpropyl) ester stands out due to its specific ester configuration, which can affect its interaction with biological targets and its overall stability.
Properties
CAS No. |
563-22-4 |
|---|---|
Molecular Formula |
C8H18FO3P |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
1-[fluoro(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C8H18FO3P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
WUSAGAYGKIFWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(OCC(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


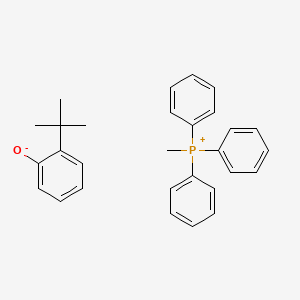

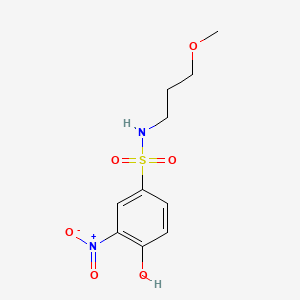


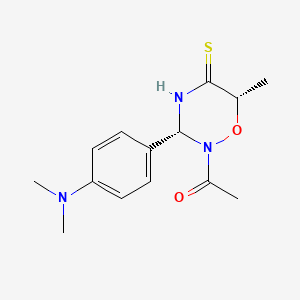
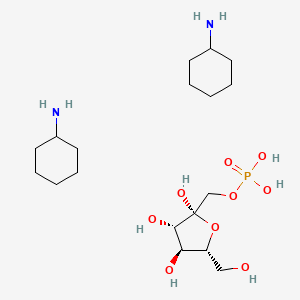
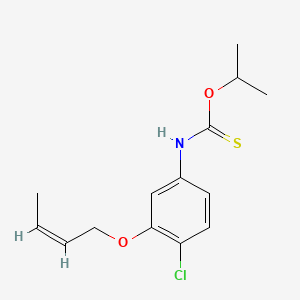
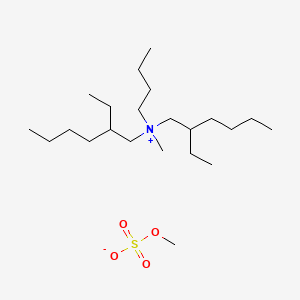
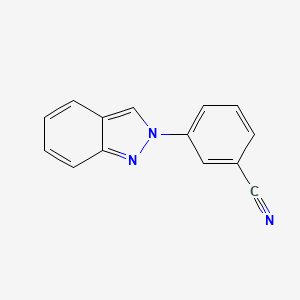
![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)
